(6R)-FR054
Description
Properties
IUPAC Name |
[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-5-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFQZRLQMXZMJA-KSTCHIGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432379 | |
| Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35954-65-5, 10378-06-0 | |
| Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Prodrug Design and Acetylation Strategy
To enhance bioavailability, FR051 was converted into two prodrugs: FR053 and FR054. The critical distinction lies in FR054’s three acetyl groups at the C-3, C-4, and C-6 hydroxyl positions (Supplementary Fig. 1). Acetylation masks polar groups, increasing lipophilicity (cLogP: 1.5 for FR054 vs. -0.8 for FR053). Synthesis followed established procedures for acetylated glycoside derivatives:
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Selective acetylation : The hydroxyl groups at C-3, C-4, and C-6 of FR051 were acetylated using acetic anhydride in pyridine under anhydrous conditions.
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Purification : Crude products were isolated via flash column chromatography (silica gel, 230–400 mesh) or reverse-phase HPLC.
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Characterization : H and C NMR confirmed acetylation (δ 2.0–2.3 ppm for methyl groups; Supplementary Fig. 1).
Stability Challenges and Structural Modifications
Despite improved permeability, FR054’s anomeric acetal group hydrolyzes in aqueous media, releasing FR051. C NMR stability studies revealed 64% hydrolysis after 24 hours in cell-free conditions, with only 11% remaining intracellularly. To address this, ongoing efforts aim to replace the oxazoline oxygen with methylene (-CH-) or sulfur atoms and stabilize the imine nitrogen via reduction to amine or urea derivatives (Fig. 8).
Analytical Validation and Quality Control
Spectroscopic Characterization
FR054 and intermediates were analyzed using:
Enzymatic Activity and Cellular Uptake
LC/MS quantified intracellular metabolites post-FR054 treatment in MDA-MB-231 cells:
| Compound | Intracellular Concentration (nM) |
|---|---|
| FR054 (prodrug) | 708 ± 89 |
| FR053 (deacetylated) | 217 ± 41 |
| FR051 (active) | 106 ± 50 |
Despite high prodrug dosing (1 mM), intracellular FR051 reached only ~100 nM, underscoring hydrolysis inefficiency.
Mechanistic Confirmation of Target Engagement
Metabolomic Impact of FR054
Untargeted metabolomics in MDA-MB-231 cells revealed FR054-induced perturbations:
Stability and Hydrolysis Kinetics
Hydrolysis Rates in Aqueous Media
C NMR tracked FR054 degradation over 24 hours:
| Time (h) | % FR054 Remaining | % FR053 | % FR051 |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 6 | 82 | 15 | 3 |
| 24 | 25 | 59 | 16 |
Structural Alternatives for Improved Stability
Molecular docking (Schrödinger Maestro 10.1) guided analog design:
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Methylene substitution : Improved docking scores (−9.2 kcal/mol vs. −8.5 for FR051).
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Thiol-oxazoline : Reduced hydrolysis but lowered affinity (ΔG = −7.8 kcal/mol).
Preclinical Efficacy and Pharmacological Profile
Chemical Reactions Analysis
Types of Reactions
FR054 can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Substitution: The oxazoline ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products
Hydrolysis: Yields the corresponding hydroxyl derivatives.
Oxidation: Produces oxidized derivatives with additional functional groups.
Substitution: Results in substituted oxazoline derivatives with different functional groups.
Scientific Research Applications
In Vitro Studies
In vitro evaluations have demonstrated that FR054 significantly decreases cell proliferation and induces apoptosis in several breast cancer cell lines. The compound's efficacy is linked to its ability to reduce both N- and O-linked glycosylation levels, which are often elevated in cancer cells . The following table summarizes key findings from in vitro studies:
| Cell Line | Effect of FR054 | Mechanism |
|---|---|---|
| MDA-MB-231 | Decreased proliferation | Inhibition of PGM3, reduced glycosylation |
| Other breast cancer cells | Induction of apoptosis | Activation of Unfolded Protein Response (UPR) |
| Pancreatic cancer cells | Growth arrest and cell death | Impaired HBP metabolism |
In Vivo Studies
In vivo studies using xenograft models have further validated the anticancer properties of FR054. Mice treated with FR054 exhibited significant tumor growth inhibition compared to control groups. The treatment led to reduced tumor weight and size, corroborating the compound's potential as a therapeutic agent .
Activation of Unfolded Protein Response (UPR)
FR054 treatment has been associated with the activation of UPR pathways, which are critical in managing cellular stress caused by misfolded proteins. This activation contributes to increased intracellular reactive oxygen species (ROS) levels, further promoting apoptosis in cancer cells . The following table illustrates the relationship between FR054 treatment and UPR activation:
| Parameter | Observed Effect |
|---|---|
| UPR Activation | Increased expression of UPR markers (e.g., HSPA5, ATF4) |
| ROS Levels | Elevated ROS post-treatment |
| Cell Viability | Decreased viability in treated cells |
Case Study 1: Breast Cancer
A study focused on MDA-MB-231 cells revealed that FR054 not only inhibited cell proliferation but also significantly reduced cell adhesion and migration capabilities. This suggests that FR054 could potentially prevent metastasis in breast cancer patients .
Case Study 2: KRAS/LKB1 Co-Mutant Tumors
Another study investigated the effects of FR054 on KRAS/LKB1 co-mutant tumors, where it was found to impair tumor growth and promote cell death more effectively than in KRAS-only mutant tumors. This indicates that FR054 may have differential efficacy based on genetic backgrounds within tumors .
Mechanism of Action
The mechanism of action of FR054 involves its interaction with specific molecular targets and pathways. The oxazoline ring can act as a reactive site for various biochemical reactions, while the glucopyranose moiety can participate in carbohydrate recognition and binding processes. The compound’s effects are mediated through its ability to modify or mimic natural carbohydrate structures, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
FR054 is compared below with thapsigargin (a classical ER stressor) and 6-diazo-5-oxo-L-norleucine (DON, a glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitor), focusing on structural, functional, and mechanistic differences.
Table 1: Comparative Analysis of FR054, Thapsigargin, and DON
Functional Comparison with Thapsigargin
- UPR Activation : While both compounds induce ER stress, FR054 uniquely suppresses IRE1-XBP1 signaling, limiting pro-survival pathways in cancer cells. In contrast, thapsigargin activates all UPR branches (PERK, IRE1, ATF6), making it less selective .
- Therapeutic Window : FR054’s IC50 in cancer cells (1–2 μM) is higher than thapsigargin’s (10–50 nM), but its specificity for PGM3 may reduce off-target toxicity .
Structural and Pathway Comparison with DON
- HBP Inhibition : DON targets GFAT, the first enzyme in the HBP, whereas FR054 acts downstream at PGM3. This positions FR054 as a more targeted inhibitor with fewer systemic metabolic disruptions .
- ROS Modulation : Both compounds elevate ROS, but FR054’s apoptosis is strictly ROS-dependent, whereas DON also alters nucleotide synthesis via glutamine antagonism .
Research Findings and Limitations
Key Findings:
- FR054’s anti-tumor efficacy is validated in vivo, with 40–60% tumor growth inhibition in xenograft models at 10 mg/kg dosing .
- CETSA assays confirm FR054 binds directly to PGM3 without affecting unrelated proteins (e.g., Uap1, Vinculin) .
Limitations:
Biological Activity
FR054 is a novel compound recognized for its role as a competitive inhibitor of phospho-N-acetylglucosamine mutase 3 (PGM3), an enzyme involved in the hexosamine biosynthetic pathway (HBP). This pathway is crucial for various cellular functions, including glycosylation, which is pivotal in cancer progression and metabolism. This article synthesizes findings from diverse studies to present a comprehensive overview of the biological activity of FR054, focusing on its mechanisms, effects on cancer cells, and potential therapeutic applications.
FR054 specifically inhibits PGM3, leading to a reduction in the production of UDP-GlcNAc, a key substrate for glycosylation processes. By targeting this enzyme, FR054 disrupts the HBP, which is often upregulated in cancer cells, particularly those with KRAS mutations. The inhibition results in decreased availability of glycosylation precursors, impacting tumor growth and survival.
In Vitro Studies
- Cell Proliferation and Viability
- Glycosylation Inhibition
In Vivo Studies
- Xenograft Models
Research Findings Summary
The following table summarizes key findings from recent studies regarding the biological activity of FR054:
Case Studies
Case Study 1: Breast Cancer Treatment
In a preclinical evaluation involving triple-negative breast cancer (TNBC), treatment with FR054 resulted in substantial tumor regression in xenograft models. The study highlighted the compound's ability to induce apoptosis and inhibit tumor-associated glycan structures, suggesting its potential as a therapeutic strategy for aggressive breast cancers .
Case Study 2: KRAS Mutant Lung Cancer
A study focusing on KRAS/LKB1 co-mutant lung cancer cells demonstrated that FR054 not only inhibited tumor growth but also selectively targeted metabolic pathways crucial for these cells' survival. The findings indicated that the compound could be beneficial for patients with specific genetic backgrounds .
Q & A
Basic: How should I design an initial experimental framework to evaluate FR054's efficacy in cancer models?
Methodological Answer:
Begin with in vitro dose-response assays using standardized cell lines (e.g., pancreatic cancer models like BxPC-3 or PANC-1, as shown in ). Use a concentration gradient (e.g., 0–100 µM) and time-course analysis (48–72 hours) to assess viability (via MTT assays) and apoptosis (via Annexin V staining). Incorporate positive/negative controls and triplicate replicates to minimize variability. Frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) can help structure objectives .
Basic: What criteria ensure reproducibility when replicating FR054 experiments?
Methodological Answer:
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Document exact compound sources, solvents, and storage conditions (e.g., FR054 dissolved in DMSO at −80°C).
- Publish raw data (e.g., flow cytometry plots from C) and statistical codes (e.g., R/Python scripts) as supplementary materials .
- Use standardized protocols for assays (e.g., CLIA-certified kits for apoptosis detection) .
Advanced: How to resolve contradictions in FR054's mechanism of action across studies?
Methodological Answer:
Apply triangulation :
Cross-validate methods : Compare transcriptomic (RNA-seq) and proteomic (western blot) data to confirm pathways (e.g., apoptosis vs. autophagy).
Contextualize discrepancies : Assess differences in cell-line genetics (e.g., KRAS mutations in MIA PaCa-2 vs. wild-type BxPC-3) or experimental conditions (e.g., serum concentration in culture media) .
Use Bayesian meta-analysis to quantify uncertainty across studies .
Advanced: What strategies optimize FR054 combination therapy protocols?
Methodological Answer:
Use synergy screening :
- Design a factorial experiment combining FR054 with chemotherapies (e.g., gemcitabine) at varying ratios.
- Calculate combination indices (e.g., Chou-Talalay method) to identify additive/synergistic effects.
- Validate in vivo using orthotopic xenografts with pharmacokinetic monitoring .
Basic: How to validate FR054's purity and structural identity for publication?
Methodological Answer:
- Analytical chemistry : Submit NMR, HPLC, and mass spectrometry data (≥95% purity).
- Reference standards : Compare spectra with authenticated samples from repositories like PubChem or ChEMBL.
- Follow Beilstein Journal guidelines for reporting synthetic procedures and characterization .
Advanced: What computational approaches integrate FR054's multi-omics data?
Methodological Answer:
- Use systems biology tools (e.g., Cytoscape for network analysis) to map FR054’s targets onto pathways (e.g., PI3K-AKT).
- Apply machine learning (e.g., random forests) to predict response biomarkers from RNA-seq or metabolomic datasets .
- Share code repositories (e.g., GitHub) for transparency .
Basic: How to formulate a research question about FR054’s pharmacokinetics?
Methodological Answer:
Use the FINER framework :
- Feasible : “Does FR054 exhibit dose-dependent plasma clearance in murine models?”
- Novel : Compare bioavailability via oral vs. intravenous administration.
- Ethical : Adhere to IACUC protocols for animal studies .
Advanced: What translational challenges arise when moving FR054 from preclinical to clinical trials?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
